

(Z)-SU14813: A Comprehensive Kinase Inhibition Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B10752407

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It belongs to the same chemical library as sunitinib and exhibits broad-spectrum inhibitory activity against several RTKs implicated in tumor angiogenesis, growth, and metastasis.[3][4] This technical guide provides an in-depth overview of the kinase inhibition spectrum of **(Z)-SU14813**, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Quantitative Kinase Inhibition Data

The inhibitory activity of **(Z)-SU14813** has been quantified against a panel of kinases. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values from both biochemical and cellular assays.

Table 1: Biochemical Kinase Inhibition by (Z)-SU14813

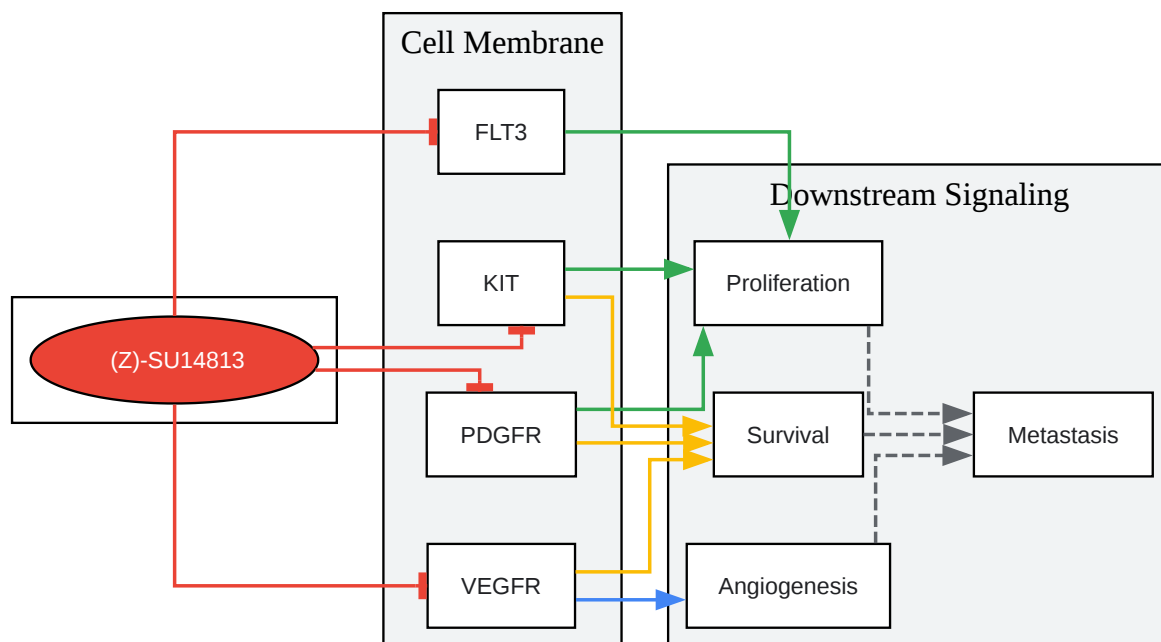
Kinase Target	IC50 (nM)
VEGFR1	2[5][6][7]
VEGFR2	50[5][6][7]
PDGFR β	4[5][6][7]
KIT	15[5][6][7]
FLT3	2-50 (range)[4]
CSF1R/FMS	2-50 (range)[4]
FGFR1	3500[7]
EGFR	>20000[7]
Src	2500[7]
cMet	9000[7]

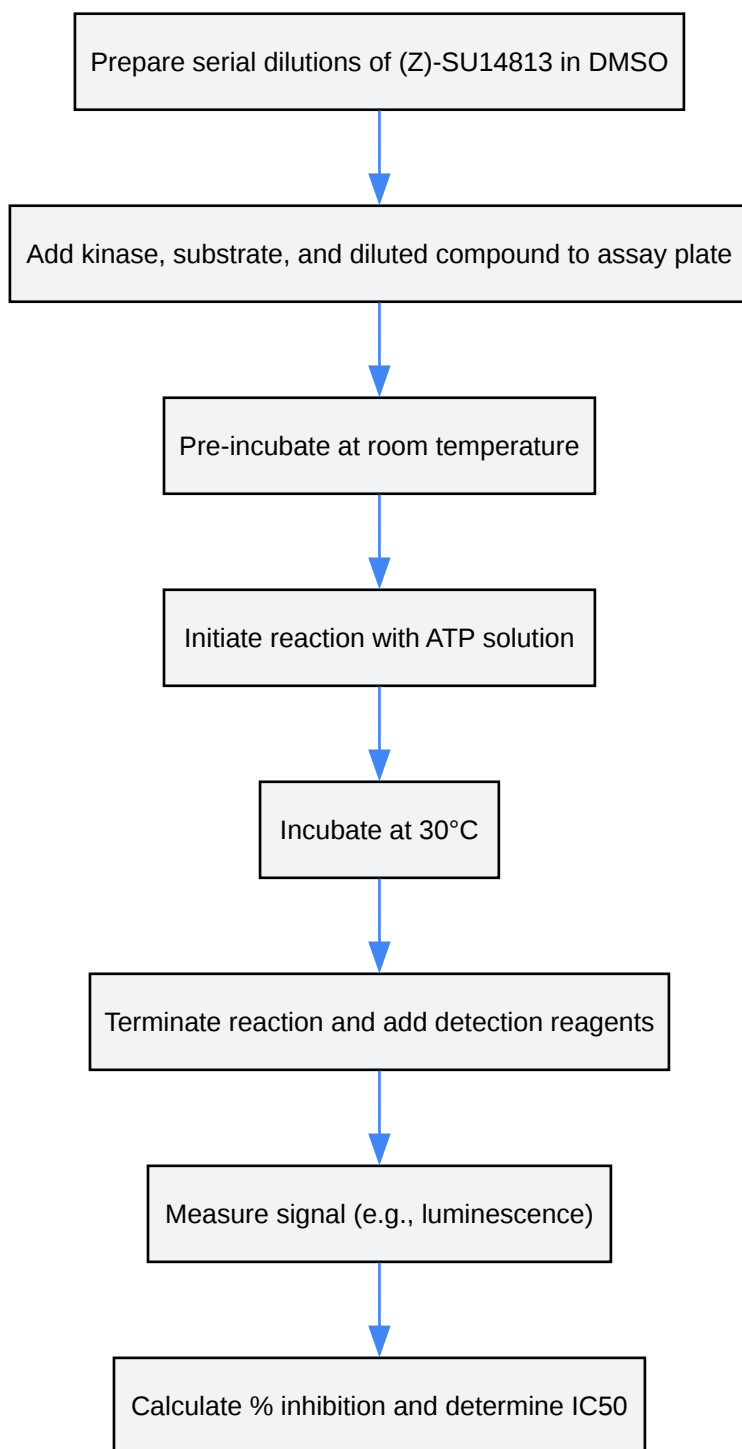
Table 2: Cellular Kinase Inhibition and Anti-proliferative Activity of (Z)-SU14813

Cellular Target/Assay	Cell Line	IC50 (nM)
VEGFR-2 Phosphorylation	Porcine Aorta Endothelial Cells	5.2[5]
PDGFR- β Phosphorylation	Porcine Aorta Endothelial Cells	9.9[5]
KIT Phosphorylation	Porcine Aorta Endothelial Cells	11.2[5]
FLT3-ITD Phosphorylation	MV4;11 Cells	50[7]
PDGF-dependent Proliferation	NIH-3T3 (PDGFR β expressing)	20-100 (range)[4]
FLT3L-dependent Proliferation	OC1-AML5 Cells	20-100 (range)[4]
Autonomous Proliferation	MV4;11 Cells (FLT3-ITD)	20-100 (range)[4]
VEGF-stimulated Survival	Human Umbilical Vein Endothelial Cells (HUVEC)	6.8[7]
U-118MG Growth	U-118MG	50-100[5]

Signaling Pathway Inhibition

(Z)-SU14813 exerts its anti-tumor and anti-angiogenic effects by inhibiting key signaling pathways downstream of its target RTKs. The primary pathways affected are those involved in cell proliferation, survival, and angiogenesis.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Su-14813 | C23H27FN4O4 | CID 10138259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SU 14813 - Biochemicals - CAT N°: 31514 [bertin-bioreagent.com]
- To cite this document: BenchChem. [(Z)-SU14813: A Comprehensive Kinase Inhibition Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752407#z-su14813-kinase-inhibition-spectrum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com